4-Hexylbenzoic acid

Catalog No.
S702890
CAS No.
21643-38-9
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hexylbenzoic acid

CAS Number

21643-38-9

Product Name

4-Hexylbenzoic acid

IUPAC Name

4-hexylbenzoic acid

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3,(H,14,15)

InChI Key

CPEPWESLFZVUEP-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)O

Liquid Crystal Applications

4-Hexylbenzoic acid exhibits liquid crystalline behavior []. Liquid crystals are materials that possess properties between those of solids and liquids. They can flow like liquids but can also exhibit ordered arrangements of molecules, similar to crystals. This unique property makes them valuable in various technological applications, including flat-panel displays and optical filters []. Research could explore how 4-hexylbenzoic acid's structure influences its liquid crystalline properties and how it might be incorporated into new liquid crystal devices.

4-Hexylbenzoic acid is an aromatic carboxylic acid with the chemical formula C₁₃H₁₈O₂ and a molecular weight of approximately 206.28 g/mol. It is also known by synonyms such as p-Hexylbenzoic acid and p-n-Hexylbenzoic acid. This compound features a hexyl group attached to the para position of a benzoic acid structure, which contributes to its unique properties and applications. It appears as a white crystalline solid and is primarily used in laboratory settings due to its specific chemical characteristics and reactivity .

Typical of carboxylic acids. Some notable reactions include:

  • Esterification: Reacts with alcohols to form esters, which are often used in the synthesis of fragrances and flavoring agents.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form hexylbenzene.
  • Reduction: Can be reduced to 4-hexylbenzyl alcohol using reducing agents such as lithium aluminum hydride.
  • Halogenation: The aromatic ring can undergo electrophilic substitution reactions, allowing for halogenation at various positions on the ring .

Synthesis of 4-Hexylbenzoic acid can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the reaction of hexylbenzene with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride) to introduce the carboxylic acid group.
  • Direct Carboxylation: The hexyl group can be introduced onto benzoic acid through carboxylation reactions under high-pressure conditions.
  • Oxidation of Hexylbenzene: Hexylbenzene can be oxidized using potassium permanganate or chromium trioxide to yield 4-Hexylbenzoic acid .

4-Hexylbenzoic acid has several applications across different fields:

  • Chemical Intermediates: It serves as an intermediate in the production of various chemicals, including fragrances and pharmaceuticals.
  • Polymer Chemistry: Utilized in the synthesis of liquid crystal polymers due to its ability to influence thermal properties.
  • Additives: Used as an additive in plastics and other materials to enhance performance characteristics such as heat resistance .

Interaction studies involving 4-Hexylbenzoic acid primarily focus on its reactivity with other compounds. For instance:

  • Complex Formation: It can form complexes with metal ions, which may alter its properties and enhance its utility in catalysis or material science.
  • Biological Interactions: Limited studies suggest potential interactions with biological macromolecules, although detailed mechanisms remain under investigation .

Several compounds share structural similarities with 4-Hexylbenzoic acid, providing a basis for comparison:

Compound NameStructure TypeUnique Features
Benzoic AcidAromatic Carboxylic AcidSimple structure, widely used as a preservative
4-Octylbenzoic AcidAromatic Carboxylic AcidLonger alkyl chain, potentially different solubility
4-Dodecylbenzoic AcidAromatic Carboxylic AcidEven longer alkyl chain, affecting melting point
4-Heptylbenzoic AcidAromatic Carboxylic AcidShorter alkyl chain than 4-Hexylbenzoic Acid

The uniqueness of 4-Hexylbenzoic acid lies in its balanced hydrophobic character due to the hexyl group, making it suitable for applications requiring specific solubility and thermal properties that differ from those of simpler or longer-chain analogs .

XLogP3

5.1

UNII

VF567YY01P

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

21643-38-9

Wikipedia

4-Hexylbenzoic acid

General Manufacturing Information

Benzoic acid, 4-hexyl-: INACTIVE

Dates

Modify: 2023-08-15

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